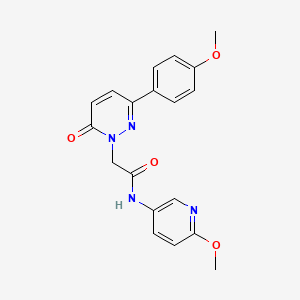![molecular formula C16H14F3NO3S B12169290 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12169290.png)
2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a trifluoromethoxy group attached to a benzenesulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the preparation of 2-(Trifluoromethoxy)benzenesulfonyl chloride. This intermediate can be synthesized by reacting 2-(Trifluoromethoxy)benzenesulfonyl chloride with tetrahydroisoquinoline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzenesulfonyl chloride
- 2-(Trifluoromethoxy)benzenesulfonamide
- 2-(Trifluoromethoxy)benzenesulfonyl isocyanate
Uniqueness
2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a trifluoromethoxy group and a tetrahydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14F3NO3S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H14F3NO3S/c17-16(18,19)23-14-7-3-4-8-15(14)24(21,22)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2 |
InChI Key |
MDBADBBCSFBFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12169218.png)
![methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate](/img/structure/B12169224.png)
![3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12169237.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12169245.png)
![4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B12169246.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12169262.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12169265.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12169267.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)propanamide](/img/structure/B12169270.png)


